S26948
Description
Overview of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) in Metabolic and Inflammatory Regulation
Peroxisome proliferator-activated receptor gamma (PPARγ) is a crucial member of the nuclear receptor superfamily of ligand-activated transcription factors. genecards.orgnih.govfrontiersin.org It plays a pivotal role in regulating a wide array of biological processes, including glucose and lipid metabolism, cell differentiation, and immunity. frontiersin.orgfrontiersin.orgmdpi.comfrontiersin.org PPARγ is highly expressed in adipose tissue, where it is a primary regulator of adipogenesis, the process of adipocyte differentiation and maintenance. frontiersin.orgfrontiersin.orgmdpi.com Beyond adipocytes, PPARγ is also found in various other tissues and cell types, including macrophages, dendritic cells, lymphocytes, colon, breast, prostate, and bladder. nih.govfrontiersin.orgmdpi.com
In the context of metabolism, PPARγ controls the expression of gene networks involved in glucose homeostasis and lipid metabolism. nih.govfrontiersin.orgmdpi.com This includes the regulation of genes associated with lipogenesis, fatty acid transport, and gluconeogenesis. frontiersin.org PPARγ activation enhances insulin (B600854) sensitivity, a key factor in the management of type 2 diabetes. mdpi.comahajournals.org
Furthermore, PPARγ is recognized for its significant role in modulating inflammatory responses. nih.govfrontiersin.orgfrontiersin.org In immune cells like macrophages and dendritic cells, PPARγ activation can suppress the production of pro-inflammatory cytokines such as TNFα, IL-1B, and IL-6, and inhibit the expression of other inflammation-related genes. frontiersin.org This anti-inflammatory action is partly mediated by the transrepression activity of PPARγ, where it alters gene expression independent of direct DNA binding. frontiersin.org
The Conceptual Framework of Selective PPARγ Modulators (SPPARMs) and their Therapeutic Rationale
The therapeutic potential of targeting PPARγ has been demonstrated by the use of thiazolidinediones (TZDs), a class of synthetic PPARγ agonists, in the treatment of type 2 diabetes. frontiersin.orgjst.go.jp TZDs like rosiglitazone (B1679542) and pioglitazone (B448) improve insulin sensitivity and glycemic control. jst.go.jpoup.com However, their use has been associated with undesirable side effects, including body weight gain, fluid retention, edema, and an increased risk of heart failure. jst.go.jpmdpi.comresearchgate.net These side effects are believed to be linked to the widespread activation of all PPARγ-mediated transcriptional pathways by full agonists. researchgate.net
The concept of Selective PPARγ Modulators (SPPARMs) emerged to address the limitations of full PPARγ agonists. jst.go.jpresearchgate.netresearchgate.neteurekaselect.com Analogous to Selective Estrogen Receptor Modulators (SERMs), SPPARMs are designed to selectively activate or modulate specific PPARγ-mediated pathways while minimizing the activation of pathways associated with adverse effects. researchgate.neteurekaselect.com This selectivity is achieved through differential interactions within the PPARγ ligand-binding pocket, leading to distinct conformational changes in the receptor. researchgate.netresearchgate.netnographarma.com These unique conformations influence the recruitment of coactivators and corepressors, resulting in a differential pattern of target gene expression compared to full agonists. researchgate.netresearchgate.netnographarma.comdiabetesjournals.orgnih.gov The therapeutic rationale behind SPPARMs is to retain the beneficial metabolic effects, such as improved insulin sensitivity and glucose homeostasis, while mitigating the unwanted side effects like excessive adipogenesis and fluid retention. researchgate.netnih.govingentaconnect.com
Introduction of S26948 as a Novel SPPARM
This compound has been identified as a novel chemical compound exhibiting the characteristics of a Selective PPARγ Modulator. diabetesjournals.orgnih.govdiabetesjournals.orgwikipedia.org It is described as a specific high-affinity ligand for PPARγ. diabetesjournals.orgnih.govmedchemexpress.com Research into this compound has focused on its potential to provide the metabolic benefits associated with PPARγ activation while demonstrating an improved safety profile compared to conventional full agonists like rosiglitazone. diabetesjournals.orgnih.govdiabetesjournals.org The characterization of this compound has involved studying its binding characteristics, coactivator recruitment profile, and in vitro and in vivo effects on metabolic parameters and adipogenesis. diabetesjournals.orgnih.govdiabetesjournals.org These studies aim to establish this compound as a selective PPARγ ligand with potentially advantageous pharmacological properties. diabetesjournals.orgnih.govdiabetesjournals.org
Detailed Research Findings on this compound
Research has characterized this compound as a selective PPARγ ligand with distinctive properties. diabetesjournals.orgnih.gov In transient transfection and binding assays, this compound demonstrated high selectivity for PPARγ. diabetesjournals.orgnih.govmedchemexpress.com
A key finding regarding this compound is its differential coactivator recruitment profile compared to full agonists like rosiglitazone. diabetesjournals.orgnih.gov Studies using GST pull-down experiments have shown that this compound is unable to recruit certain coactivators, such as DRIP205 (TRAP220) and PPARγ coactivator-1α (PGC-1α), to the same extent as rosiglitazone. diabetesjournals.orgnih.govnih.govresearchgate.net This differential recruitment is believed to contribute to its selective effects. diabetesjournals.orgnih.govresearchgate.netfrontiersin.org
In vitro studies using cell lines such as 3T3-F442A have assessed the adipogenic capacity of this compound. diabetesjournals.orgnih.gov These studies indicated that this compound has low potency in promoting adipocyte differentiation compared to rosiglitazone. diabetesjournals.orgnih.gov While rosiglitazone significantly increased triglyceride content and the expression of adipocyte target genes like LPL and aP2, this compound did not substantially influence these parameters. diabetesjournals.org
In vivo studies, particularly in animal models of type 2 diabetes such as ob/ob mice, have evaluated the antidiabetic and antiobesity properties of this compound. diabetesjournals.orgnih.govdiabetesjournals.org These studies have shown that this compound is effective in ameliorating glucose and lipid homeostasis, demonstrating comparable efficacy to rosiglitazone in lowering blood glucose, insulin, triglyceride, and NEFA levels. diabetesjournals.orgdiabetesjournals.orgresearchgate.net
| Treatment Group (ob/ob mice) | Blood Glucose (% Reduction) | Plasma Insulin (% Reduction) | Serum Triglycerides (% Reduction) | Serum NEFA (% Reduction) |
| This compound | 52% | 95% | 46% | 55% |
| Rosiglitazone | Comparable to this compound | Comparable to this compound | Comparable to this compound | Comparable to this compound |
*Data based on findings in ob/ob mice. diabetesjournals.orgdiabetesjournals.org
Crucially, unlike rosiglitazone, this compound did not lead to an increase in body weight or white adipose tissue weight in these models. diabetesjournals.orgnih.govdiabetesjournals.orgresearchgate.net this compound also demonstrated an improvement in lipid oxidation in the liver. diabetesjournals.orgnih.gov
Furthermore, research in homozygous human apolipoprotein E2 knockin (E2-KI) mice has investigated the antiatherogenic capacity of this compound. diabetesjournals.orgnih.govdiabetesjournals.org These studies indicated that this compound was able to decrease atherosclerotic lesions, a finding that contrasts with the effect of rosiglitazone in this specific model. diabetesjournals.orgnih.govdiabetesjournals.orgresearchgate.net
Studies in lipid-infused rats have also examined the effect of this compound on insulin resistance. nih.gov this compound was found to prevent insulin resistance induced by lipid infusion and specifically improved hepatic insulin sensitivity. nih.gov This effect on hepatic insulin sensitivity differed from that of rosiglitazone, which improved both hepatic insulin sensitivity and insulin-stimulated glucose utilization. nih.gov Studies on isolated hepatocytes from these rats showed differential effects of this compound and rosiglitazone on the gene expression of key enzymes involved in glucose metabolism. nih.gov
These detailed research findings support the classification of this compound as a selective PPARγ modulator, highlighting its ability to exert potent antidiabetic and antiatherogenic effects with a reduced propensity for promoting adipogenesis and weight gain compared to traditional full PPARγ agonists. diabetesjournals.orgnih.govdiabetesjournals.orgresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl 2-[[4-[2-(6-benzoyl-2-oxo-1,3-benzothiazol-3-yl)ethoxy]phenyl]methyl]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO7S/c1-34-26(31)22(27(32)35-2)16-18-8-11-21(12-9-18)36-15-14-29-23-13-10-20(17-24(23)37-28(29)33)25(30)19-6-4-3-5-7-19/h3-13,17,22H,14-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMJEHGOMXSLCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)OCCN2C3=C(C=C(C=C3)C(=O)C4=CC=CC=C4)SC2=O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433312 | |
| Record name | S26948 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
519.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
353280-43-0 | |
| Record name | S26948 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular and Cellular Pharmacology of S26948: a Selective Pparγ Agonist
Ligand Binding Characteristics and Receptor Affinity of S26948 for PPARγ
This compound has been identified as a specific, high-affinity agonist for the peroxisome proliferator-activated receptor gamma (PPARγ). diabetesjournals.org Binding assays demonstrate that this compound interacts directly with the PPARγ receptor with an affinity comparable to that of the well-characterized TZD agonist, rosiglitazone (B1679542). diabetesjournals.org In competitive binding studies using [³H]rosiglitazone and the human PPARγ ligand-binding domain (LBD), this compound showed a strong ability to displace the radiolabeled ligand. diabetesjournals.org The calculated inhibitor constant (Kᵢ) values for this compound and rosiglitazone were not significantly different, confirming that both compounds bind to PPARγ with similar high affinity. diabetesjournals.org
| Compound | Binding Affinity (Kᵢ) for hPPARγ-LBD |
| This compound | Not significantly different from rosiglitazone diabetesjournals.org |
| Rosiglitazone | Not significantly different from this compound diabetesjournals.org |
This table summarizes the comparable high-affinity binding of this compound and rosiglitazone to the human PPARγ ligand-binding domain.
A key characteristic of this compound is its high selectivity for the PPARγ isoform over other related nuclear receptors. diabetesjournals.org Transient transfection reporter assays have been used to assess its activity on all three PPAR isoforms (α, β/δ, and γ) and the Retinoid X Receptor alpha (RXRα), the heterodimerization partner for PPARs. diabetesjournals.orgnih.gov
The research findings indicate that this compound does not activate human PPARα or human PPARβ/δ at concentrations up to 10 μmol/L. diabetesjournals.org Similarly, this compound showed no significant activation of human RXRα at these concentrations. diabetesjournals.org In contrast, it potently and effectively activated human PPARγ in a dose-dependent manner. diabetesjournals.org This high degree of selectivity establishes this compound as a specific PPARγ ligand, which is a critical feature for minimizing off-target effects that could arise from the activation of other PPAR isoforms. diabetesjournals.org
| Receptor Isoform | This compound Activation | Positive Control |
| hPPARγ | Strong, dose-dependent activation diabetesjournals.org | Rosiglitazone diabetesjournals.org |
| hPPARα | No significant activation diabetesjournals.org | Wy 14,643 diabetesjournals.org |
| hPPARβ/δ | No significant activation diabetesjournals.org | GW 501516 diabetesjournals.org |
| hRXRα | No significant activation diabetesjournals.org | 9-cis retinoic acid diabetesjournals.org |
This table illustrates the specificity of this compound for human PPARγ, showing no significant activation of other PPAR isoforms or RXRα in transient transfection reporter assays.
Transcriptional Activation and Differential Coactivator Recruitment Profile
Upon ligand binding, PPARγ undergoes conformational changes that facilitate the recruitment of coactivator proteins, leading to the transcriptional activation of target genes. researchgate.netresearchgate.net this compound functions as a full agonist of PPARγ, demonstrating a potency in transcriptional activation that is comparable to rosiglitazone in reporter gene assays. diabetesjournals.org The EC₅₀ value, which measures the concentration required for half-maximal activation, was not significantly different between this compound and rosiglitazone. diabetesjournals.org
Despite its role as a full agonist in terms of transcriptional activation, this compound is distinguished by a unique coactivator recruitment profile when compared to rosiglitazone. diabetesjournals.org This differential recruitment pattern is a hallmark of selective PPARγ modulators (SPPARMs) and is thought to be the molecular basis for its distinct biological effects. diabetesjournals.org
The selective biological actions of this compound are linked to its inability to promote the recruitment of certain coactivators to the PPARγ receptor. diabetesjournals.org Specifically, GST pull-down experiments have shown that while rosiglitazone effectively recruits a range of coactivators, this compound fails to recruit DRIP205 (also known as TRAP220/MED1) and PPARγ coactivator-1α (PGC-1α). diabetesjournals.orgnih.gov This finding is significant because both DRIP205 and PGC-1α are known to play crucial roles in adipocyte differentiation. diabetesjournals.orgnih.gov The failure of the this compound-PPARγ complex to engage these specific coactivators provides a molecular explanation for the compound's reduced adipogenic potential compared to other PPARγ agonists. diabetesjournals.org
| Coactivator | Recruitment by Rosiglitazone-PPARγ | Recruitment by this compound-PPARγ |
| DRIP205 | Yes diabetesjournals.org | No diabetesjournals.orgnih.gov |
| PGC-1α | Yes diabetesjournals.org | No diabetesjournals.orgnih.gov |
This table summarizes the differential recruitment of key coactivators by PPARγ when bound to either rosiglitazone or this compound.
The binding of a ligand to the ligand-binding domain (LBD) of PPARγ induces a specific conformational state in the receptor. elifesciences.orgnih.gov This altered conformation, particularly of the activation function-2 (AF-2) domain, determines the profile of recruited coactivators and subsequent transcriptional activity. elifesciences.org
While direct structural studies of the this compound-PPARγ complex are not detailed in the available literature, the distinct pattern of coactivator recruitment strongly suggests that this compound induces a unique conformational change in the PPARγ LBD. diabetesjournals.orgnih.gov This conformation is different from that induced by rosiglitazone, leading to the selective inability to form a stable interaction surface for coactivators like DRIP205 and PGC-1α. diabetesjournals.org This ligand-specific alteration of receptor conformation is the fundamental mechanism by which this compound acts as a selective modulator, allowing it to be a full agonist for certain gene sets while not promoting others, such as those involved in adipogenesis. diabetesjournals.org
Modulation of PPARγ Target Gene Expression by this compound
The differential coactivator recruitment by the this compound-PPARγ complex results in a distinctive gene expression profile. diabetesjournals.orgnih.gov This modulation of target genes underlies the compound's specific biological effects, such as improving insulin (B600854) sensitivity without promoting significant adipogenesis. diabetesjournals.orgnih.gov
In studies on isolated hepatocytes, this compound and rosiglitazone were shown to have differential effects on the gene expression of key enzymes involved in glucose metabolism. nih.gov This indicates that even within a single cell type, the specific ligand-receptor complex can selectively regulate different subsets of target genes. This selective gene modulation is consistent with the concept of SPPARMs, where the desired therapeutic effects (e.g., improved glucose homeostasis) can be separated from less desirable effects (e.g., increased adiposity). diabetesjournals.org this compound's ability to normalize glucose and lipid homeostasis while improving lipid oxidation in the liver is a direct consequence of this selective modulation of PPARγ target genes. diabetesjournals.org
Preclinical Efficacy Studies of S26948 in Models of Metabolic and Cardiovascular Dysfunction
Antidiabetic Efficacy of S26948
This compound has demonstrated significant antidiabetic properties in various preclinical models, primarily through its action as a selective peroxisome proliferator-activated receptor γ (PPARγ) modulator. diabetesjournals.orgnih.gov Its efficacy is rooted in its ability to improve glucose and lipid homeostasis. diabetesjournals.orgnih.gov
Improvements in Glucose Homeostasis in Genetic and Induced Rodent Models (e.g., ob/ob mice, intralipid-infused rats)
In studies involving genetically obese and insulin-resistant ob/ob mice, treatment with this compound led to a marked improvement in glucose metabolism. diabetesjournals.org A significant decrease of 52% in blood glucose levels was observed in these animals following treatment. diabetesjournals.org This demonstrates the compound's potent effect on correcting hyperglycemia in a genetic model of type 2 diabetes. diabetesjournals.orgnih.gov
Further investigations in a model of induced insulin (B600854) resistance, the intralipid-infused rat, also highlighted the compound's ability to restore glucose homeostasis. nih.gov Intralipid infusion typically leads to insulin resistance, but treatment with this compound was shown to prevent these detrimental effects. nih.gov
Table 1: Effect of this compound on Blood Glucose in ob/ob Mice
| Parameter | Effect of this compound Treatment | Source |
|---|---|---|
| Blood Glucose Levels | 52% decrease | diabetesjournals.org |
Enhancement of Systemic and Hepatic Insulin Sensitivity
A key mechanism behind the antidiabetic effects of this compound is its ability to enhance insulin sensitivity. diabetesjournals.org In ob/ob mice, the pronounced reduction in blood glucose was accompanied by a dramatic 95% decrease in plasma insulin levels, a strong indicator of improved insulin action. diabetesjournals.org
Studies in intralipid-infused rats further delineated this effect, showing that this compound specifically improves hepatic insulin sensitivity. nih.gov While other compounds may improve both hepatic and peripheral insulin sensitivity, this compound demonstrated a more targeted action on the liver in this model. nih.gov This suggests that this compound could be particularly beneficial for managing dysregulated hepatic glucose production, a common feature of insulin resistance. nih.gov
Normalization of Glucose-Induced Insulin Secretion
In the intralipid-infused rat model, which exhibits increased glucose-induced insulin secretion associated with insulin resistance, this compound treatment effectively normalized this response. nih.gov This restoration of normal insulin secretion patterns in response to a glucose challenge is a crucial aspect of its therapeutic potential. nih.gov
Lipid-Modulating and Anti-Atherogenic Effects of this compound
Beyond its effects on glucose metabolism, this compound has shown significant efficacy in modulating lipid profiles and mitigating the development of atherosclerosis in preclinical models. diabetesjournals.org
Impact on Plasma Lipid Profiles (Triglycerides, Non-Esterified Fatty Acids, Total Cholesterol, Non-HDL Cholesterol)
In diabetic ob/ob mice, this compound treatment resulted in a substantial correction of dyslipidemia. diabetesjournals.org This included a 46% reduction in serum triglyceride levels and a 55% decrease in serum non-esterified fatty acid (NEFA) levels. diabetesjournals.org
In homozygous human apolipoprotein E2 knock-in (E2-KI) mice, a model for dyslipidemia and atherosclerosis, this compound also demonstrated robust lipid-lowering effects. diabetesjournals.org Treatment in these mice, fed a Western diet, led to significant reductions in plasma total cholesterol and triglyceride concentrations. diabetesjournals.org A notable decrease in non-HDL cholesterol was also observed. diabetesjournals.org
Table 2: Lipid-Modulating Effects of this compound
| Model | Parameter | Effect of this compound Treatment | Source |
|---|---|---|---|
| ob/ob Mice | Serum Triglycerides | 46% reduction | diabetesjournals.org |
| Serum NEFA | 55% reduction | diabetesjournals.org | |
| E2-KI Mice | Plasma Total Cholesterol | Significant reduction (P < 0.001) | diabetesjournals.org |
| Plasma Triglycerides | Significant reduction (P < 0.05) | diabetesjournals.org | |
| Non-HDL Cholesterol | Significant reduction (P < 0.001) | diabetesjournals.org |
Stimulation of Lipid Oxidation in Hepatic Tissues (e.g., Palmitate Oxidation)
Preclinical studies have demonstrated that this compound enhances lipid oxidation in the liver. diabetesjournals.org In animal models, treatment with this compound led to a specific decrease in liver weight compared to both control and rosiglitazone-treated animals. diabetesjournals.org Histological analysis of liver tissue revealed that this compound administration significantly reduced the accumulation of lipid droplets within hepatocytes. diabetesjournals.org
To further investigate the mechanism, the rate of palmitate oxidation was measured in liver homogenates from ob/ob mice. researchgate.net The results indicated that this compound treatment led to a greater increase in hepatic lipid oxidation compared to rosiglitazone (B1679542). diabetesjournals.org This improvement in the liver's ability to break down lipids may contribute to the compound's broader effects on glucose and lipid homeostasis. diabetesjournals.org
Effect of this compound on Palmitate Oxidation in Liver Homogenates
| Treatment Group | Palmitate Oxidation (nmol/h/g of liver) | Significance vs. Control | Significance vs. Rosiglitazone |
|---|---|---|---|
| Control | ~125 | N/A | P < 0.01 |
| Rosiglitazone | ~200 | P < 0.05 | N/A |
| This compound | ~275 | P < 0.001 | P < 0.05 |
Adipogenic and Body Weight Phenotypes Associated with this compound Administration
In vitro studies utilizing the 3T3-F442A preadipocyte cell line have characterized this compound as a selective PPARγ ligand with a low potency for promoting adipocyte differentiation. diabetesjournals.orgnih.gov When these cells were treated with various concentrations of this compound, it did not lead to an increase in triglyceride content, a key indicator of adipogenesis. diabetesjournals.org This is in stark contrast to the full PPARγ agonist rosiglitazone, which induced a significant, dose-dependent increase in triglyceride accumulation after eight days of treatment. diabetesjournals.org Furthermore, while rosiglitazone markedly increased the expression of adipocyte target genes such as LPL and aP2, this compound did not influence these parameters, further establishing its reduced adipogenic effect at the cellular level. diabetesjournals.org
Effect of this compound on Triglyceride Content in 3T3-F442A Cells
| Compound | Concentration | Effect on Triglyceride Content |
|---|---|---|
| Control | N/A | Baseline |
| Rosiglitazone | Dose-dependent | Significant Increase (P < 0.001 vs. Control) |
| This compound | All concentrations tested | No Increase |
Consistent with its low adipogenic activity in vitro, this compound administration in in vivo models did not lead to an increase in body weight or the mass of white adipose tissue (WAT). diabetesjournals.orgnih.gov In studies using ob/ob mice, animals treated with rosiglitazone showed a significant increase in body weight compared to the control group. diabetesjournals.org Conversely, mice treated with this compound exhibited an opposite effect, with a final body-weight gain that was substantially lower than both the control and rosiglitazone-treated groups. diabetesjournals.org
This lack of body weight gain was directly correlated with the absence of WAT expansion. diabetesjournals.org Rosiglitazone treatment significantly increased the weight of epididymal and inguinal fat pads. diabetesjournals.org In contrast, this compound treatment did not increase WAT weight compared to either the control or rosiglitazone-treated mice. diabetesjournals.org
In Vivo Effects on Body Weight Gain in ob/ob Mice
| Treatment Group | Body-Weight Gain (g) |
|---|---|
| Control | 3.63 ± 0.31 |
| Rosiglitazone | 5.52 ± 0.42 |
| This compound | 0.87 ± 0.82 |
In Vivo Effects on White Adipose Tissue (WAT) Weight in ob/ob Mice
| Treatment Group | Effect on Total WAT Weight |
|---|---|
| Control | Baseline |
| Rosiglitazone | Significant Increase vs. Control (17.5%) and this compound (36.6%) |
| This compound | No Increase vs. Control |
Advanced Mechanistic Investigations and Cellular Contexts of S26948 Action
Elucidation of Mechanisms Underlying Differential Insulin (B600854) Sensitization
S26948's impact on insulin sensitivity is a key area of its therapeutic potential. Research has focused on understanding how it achieves this effect, revealing a targeted action on the liver.
A distinguishing feature of this compound is its specific improvement of hepatic insulin sensitivity. In contrast to pan-sensitizers like rosiglitazone (B1679542), which enhance insulin action in both the liver and peripheral tissues, this compound's effects are more localized to the liver. This targeted action is significant as the liver plays a central role in maintaining glucose homeostasis. By primarily targeting hepatic insulin resistance, this compound can effectively regulate glucose production and utilization without the broader systemic effects that can lead to unwanted side effects.
The specific improvement in hepatic insulin sensitivity by this compound is rooted in its differential regulation of gene expression of key enzymes involved in glucose metabolism within hepatocytes. While the precise and comprehensive list of all affected genes and the magnitude of their expression changes are not fully detailed in the available literature, it is established that this compound and rosiglitazone have different effects on these critical enzymes. Key enzymes in hepatic glucose metabolism include Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase), which are rate-limiting enzymes in gluconeogenesis. The differential modulation of these and other related genes by this compound is believed to be a primary contributor to its liver-focused insulin-sensitizing effects.
Table 1: Comparative Effects of this compound and Rosiglitazone on Insulin Sensitivity
| Feature | This compound | Rosiglitazone |
| Primary Site of Action | Liver | Liver and Peripheral Tissues |
| Effect on Hepatic Insulin Sensitivity | Specific Improvement | Improvement |
| Effect on Peripheral Glucose Utilization | Minimal | Improvement |
Molecular Basis for the Non-Adipogenic Properties of this compound
One of the most significant advantages of this compound over other PPARγ agonists is its non-adipogenic nature. This property is attributed to its unique interaction with the PPARγ receptor and the subsequent recruitment of coactivators.
This compound is a high-affinity ligand for PPARγ and acts as a full agonist. diabetesjournals.org However, its binding to PPARγ induces a different conformational change compared to traditional thiazolidinediones (TZDs) like rosiglitazone. diabetesjournals.org This results in a distinct pattern of coactivator recruitment. Specifically, this compound is unable to recruit the coactivators DRIP205 and PPARγ coactivator-1 alpha (PGC-1α). diabetesjournals.orgnih.gov These coactivators are known to be crucial for adipocyte differentiation. diabetesjournals.org The inability of the this compound-PPARγ complex to recruit these specific coactivators provides a molecular explanation for its low potency in promoting adipogenesis. diabetesjournals.orgdiabetesjournals.org This selective modulation of PPARγ activity allows for the separation of its metabolic benefits from its adipogenic effects. diabetesjournals.org
Table 2: Coactivator Recruitment Profile of this compound vs. Rosiglitazone
| Coactivator | This compound Recruitment | Rosiglitazone Recruitment |
| DRIP205 | No | Yes |
| PGC-1α | No | Yes |
This compound also exhibits a differential regulatory effect on the expression of key adipocytokines. In contrast to rosiglitazone, which induces an increase in the mRNA expression of both adiponectin and tumor necrosis factor-alpha (TNFα), this compound augments the expression of adiponectin mRNA without affecting TNFα levels. hormones.grnih.gov Adiponectin is an insulin-sensitizing hormone, while TNFα is a pro-inflammatory cytokine that can contribute to insulin resistance. hormones.grnih.gov By selectively increasing adiponectin without elevating TNFα, this compound promotes a more favorable metabolic and anti-inflammatory environment.
Anti-Inflammatory Modulatory Effects of this compound
Role of PPARγ in Macrophage Function and Inflammatory Processes
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a critical regulator of macrophage function and plays a pivotal role in controlling inflammation. Macrophages, key cells of the innate immune system, exhibit remarkable plasticity and can be polarized into different functional phenotypes depending on the tissue microenvironment. The two major phenotypes are the pro-inflammatory M1 (classically activated) and the anti-inflammatory M2 (alternatively activated) macrophages.
PPARγ activation is instrumental in shifting macrophage polarization from the M1 to the M2 phenotype. researchgate.net This transition is central to the resolution of inflammation and tissue repair. M1 macrophages are characterized by the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Conversely, M2 macrophages produce anti-inflammatory cytokines, are involved in phagocytosis of cellular debris (efferocytosis), and promote tissue remodeling. researchgate.net The activation of PPARγ suppresses the expression of inflammatory genes in macrophages while promoting the expression of genes associated with the M2 phenotype, such as arginase 1.
As a selective PPARγ modulator, this compound is understood to exert its anti-inflammatory effects by harnessing this pathway. nih.gov By binding to and activating PPARγ within macrophages, this compound is expected to suppress pro-inflammatory M1 activity and promote the differentiation and function of anti-inflammatory M2 macrophages. This modulation of macrophage function is a key mechanism underlying the potential anti-atherogenic effects observed with this compound, as chronic inflammation driven by M1 macrophages is a hallmark of atherosclerotic plaque development. nih.gov
Table 1: Comparison of Macrophage Phenotypes
| Feature | M1 Macrophage (Pro-inflammatory) | M2 Macrophage (Anti-inflammatory) |
|---|---|---|
| Primary Activators | LPS, IFN-γ | IL-4, IL-13 |
| Key Transcription Factors | NF-κB, AP-1 | PPARγ, STAT6 |
| Cytokine Production | TNF-α, IL-1β, IL-6, IL-12 | IL-10, TGF-β |
| Primary Functions | Pathogen killing, antigen presentation, inflammation | Inflammation resolution, tissue repair, phagocytosis |
| Effect of PPARγ Activation | Inhibited | Promoted |
Putative Influence on Inflammatory Signaling Pathways
The anti-inflammatory actions of PPARγ activation, and thus of this compound, are mediated through the direct and indirect regulation of key inflammatory signaling pathways. A primary mechanism is the transrepression of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).
NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In an unstimulated state, NF-κB is held inactive in the cytoplasm. Upon activation by inflammatory stimuli, it translocates to the nucleus and initiates gene transcription. PPARγ activation can interfere with this process in several ways. One proposed mechanism involves the activated PPARγ protein physically interacting with components of the NF-κB complex, thereby preventing it from binding to DNA and activating gene expression. This action does not require PPARγ to bind to its own DNA response elements, a process known as transrepression.
Similarly, PPARγ can antagonize the activity of AP-1, another critical transcription factor involved in inflammation and cellular proliferation. By inhibiting the signaling cascades of NF-κB and AP-1, PPARγ activation effectively shuts down a significant portion of the cellular inflammatory response. Therefore, the putative influence of this compound on these pathways is central to its anti-inflammatory and anti-atherogenic properties. nih.gov
Exploration of Complementary Molecular Targets or Pathways Beyond Canonical PPARγ Activation
While the primary mechanism of action for this compound is through the modulation of PPARγ, research into selective nuclear receptor modulators often explores the possibility of actions beyond the canonical pathway.
Investigation of G Protein-Coupled Receptor Activation and Downstream Signaling
G protein-coupled receptors (GPCRs) constitute a large family of transmembrane receptors that detect molecules outside the cell and activate internal signal transduction pathways, ultimately leading to cellular responses. escholarship.org These pathways are diverse, influencing everything from metabolism to neurotransmission. escholarship.orgyoutube.com Upon ligand binding, a GPCR typically activates an associated G protein, which then initiates a cascade of downstream events, often involving the generation of second messengers like cyclic AMP (cAMP) or the release of intracellular calcium. scilit.com
Currently, there is no direct scientific evidence in the available literature to suggest that this compound functions as a ligand for any G protein-coupled receptor. Its activity has been characterized as being highly selective for PPARγ. nih.gov However, the potential for crosstalk between nuclear receptor and GPCR signaling pathways is a complex area of cell biology. While this compound's primary effects are attributed to PPARγ, the possibility of it indirectly modulating GPCR signaling or having off-target effects on these pathways, though not reported, remains a theoretical consideration for comprehensive mechanistic studies.
Significance of PPARγ-RXRα Heterodimerization in this compound Activity
PPARγ does not function in isolation. To actively regulate gene transcription, PPARγ must form a heterodimer with another nuclear receptor, the Retinoid X Receptor alpha (RXRα). youtube.comfrontiersin.org This PPARγ-RXRα complex is the functional unit that binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. frontiersin.org
The binding of a ligand, such as this compound, to the ligand-binding domain of PPARγ induces a conformational change in the receptor. This change is critical as it dictates the recruitment of a specific set of co-regulatory proteins (coactivators or corepressors) to the heterodimer complex. In the absence of a ligand, the complex can be bound by corepressors, which silence gene expression. Ligand binding displaces these corepressors and facilitates the recruitment of coactivators.
Research has shown that this compound has a distinctive coactivator recruitment profile compared to other PPARγ agonists like rosiglitazone. nih.gov Specifically, this compound was found to be unable to recruit certain coactivators such as DRIP205 or PPARγ coactivator-1 alpha (PGC-1α). nih.gov This unique pattern of coactivator interaction, dictated by the specific conformational change induced by this compound upon binding to the PPARγ-RXRα heterodimer, is fundamental to its selective modulator activity. It explains how this compound can produce a distinct gene expression profile, leading to potent anti-diabetic and anti-atherogenic effects while having a reduced adipogenic effect compared to other agonists. nih.gov The specific nature of the interaction between this compound and the PPARγ-RXRα heterodimer is therefore of paramount significance to its unique biological activity.
Table 2: Key Proteins in the this compound-Mediated PPARγ Signaling Complex
| Protein | Abbreviation | Role in the Complex |
|---|---|---|
| Peroxisome Proliferator-Activated Receptor Gamma | PPARγ | Binds this compound; primary receptor and ligand-dependent transcription factor. |
| Retinoid X Receptor Alpha | RXRα | Obligatory heterodimer partner for PPARγ, essential for DNA binding. youtube.comfrontiersin.org |
| PPARγ Coactivator-1 Alpha | PGC-1α | A coactivator not recruited by this compound, distinguishing its action from other agonists. nih.gov |
| Vitamin D Receptor-Interacting Protein 205 | DRIP205 | A coactivator not recruited by this compound, contributing to its unique gene expression profile. nih.gov |
Future Research Trajectories and Therapeutic Potential of S26948
S26948 as a Paradigmatic Molecule for Next-Generation Therapeutics
The compound this compound represents a significant advancement in the field of metabolic and cardiovascular therapeutics, embodying the principles of a next-generation selective peroxisome proliferator-activated receptor-gamma (PPARγ) modulator. nih.govdiabetesjournals.org Its development was guided by the need to retain the potent antidiabetic benefits of earlier thiazolidinediones (TZDs) while mitigating their undesirable side effects. sigmaaldrich.com this compound accomplishes this through a distinct pharmacological profile, characterized by high selectivity for PPARγ, a unique pattern of coactivator recruitment, and a reduced propensity for promoting adipogenesis, setting it apart as a promising candidate for treating complex metabolic disorders. nih.govsigmaaldrich.com
Prospects for Advancing Type 2 Diabetes Mellitus Management
This compound demonstrates potent efficacy in improving glycemic control and insulin (B600854) sensitivity, positioning it as a strong candidate for the management of Type 2 Diabetes Mellitus (T2DM). diabetesjournals.org In vivo studies have shown that this compound is as effective as the first-generation TZD, rosiglitazone (B1679542), in ameliorating glucose and lipid homeostasis. nih.govdiabetesjournals.org Treatment with this compound in diabetic animal models resulted in a significant decrease in blood glucose levels and a concurrent, strong reduction in plasma insulin levels, which is indicative of enhanced insulin sensitivity. diabetesjournals.org
Furthermore, the compound effectively normalizes serum triglyceride levels and lowers serum non-esterified fatty acid (NEFA) levels, addressing key components of diabetic dyslipidemia. diabetesjournals.org A distinguishing feature of this compound is its targeted action on the liver; it has been shown to specifically improve hepatic insulin sensitivity. nih.govrndsystems.com This potent antidiabetic action is achieved without the common side effect of weight gain associated with earlier TZDs, a crucial advantage in a patient population where obesity is a major comorbidity. nih.govdiabetesjournals.orgthebiogrid.org
Table 1: Comparative Effects of this compound and Rosiglitazone on Metabolic Parameters in ob/ob Mice
| Parameter | Control | Rosiglitazone | This compound |
|---|---|---|---|
| Blood Glucose Reduction | - | ↓ 50% | ↓ 52% |
| Plasma Insulin Reduction | - | ↓ 90% | ↓ 95% |
| Serum Triglyceride Reduction | - | ↓ 45% | ↓ 46% |
| Serum NEFA Reduction | - | ↓ 50% | ↓ 55% |
| Body Weight Gain | Baseline | Increased | Decreased |
Data derived from in vivo studies in diabetic ob/ob mice, illustrating the comparable glucose and lipid-lowering effects of this compound and rosiglitazone, but with opposing effects on body weight. diabetesjournals.org
Applications in the Prevention and Treatment of Atherosclerotic Cardiovascular Disease
Beyond its antidiabetic properties, this compound exhibits significant anti-atherogenic effects, a capability that is rare among PPARγ ligands. nih.govsigmaaldrich.com This dual action makes it a particularly valuable molecule for patients with T2DM, who are at high risk for atherosclerotic cardiovascular disease. nih.govnih.gov In preclinical models of atherosclerosis (homozygous human apolipoprotein E2 knock-in mice), this compound treatment led to a marked decrease in the development of atherosclerotic lesions. diabetesjournals.orgnih.gov
The anti-atherosclerotic action of this compound is associated with its ability to improve the lipid profile. rndsystems.com The compound significantly reduces plasma total cholesterol and triglyceride concentrations. diabetesjournals.org This is achieved through a decrease in atherogenic non-HDL cholesterol, including VLDL, IDL, and LDL particles. diabetesjournals.org By correcting dyslipidemia and directly impacting lesion formation, this compound presents a promising therapeutic strategy for not only managing diabetes but also for the prevention and treatment of associated cardiovascular complications. diabetesjournals.orgdiabetesjournals.org
Unexplored Translational Aspects and Future Research Avenues for this compound
While this compound has shown considerable promise in preclinical studies, several aspects require further investigation to fully understand its therapeutic potential and translate these findings to clinical applications. sigmaaldrich.comnih.govrndsystems.com
Further Elucidation of Remaining Unidentified Mechanisms
The precise molecular mechanisms that connect this compound's unique coactivator recruitment profile to its specific downstream biological effects—namely, potent anti-atherogenic activity and a lack of adipogenesis—are not yet fully elucidated. diabetesjournals.orgsigmaaldrich.com Future research should focus on comprehensive transcriptomic and proteomic analyses to identify the full spectrum of genes regulated by this compound in various tissues (e.g., liver, adipose tissue, vasculature) compared to first-generation TZDs. sigmaaldrich.com Understanding why this compound, despite being a potent PPARγ agonist, is one of the few molecules in its class to decrease atherosclerotic lesions is a critical research avenue. nih.gov Investigating its impact on inflammatory pathways, macrophage function, and foam cell formation within the arterial wall will be essential to unraveling its cardiovascular benefits. nih.gov Although it is established that this compound's binding induces a different pattern of coactivator recruitment, the exact structural basis for this difference and how it translates into a distinct gene expression profile remains a key area for further study. diabetesjournals.org
Potential for Combination Therapies and Multi-Target Approaches
The unique profile of this compound makes it an ideal candidate for combination therapies in the management of complex metabolic diseases. Given that T2DM often requires a multi-faceted treatment approach, future studies should explore the synergistic potential of this compound with other classes of antidiabetic agents. For instance, combining this compound's insulin-sensitizing action with drugs that have different mechanisms, such as GLP-1 receptor agonists or SGLT2 inhibitors, could lead to more comprehensive glycemic control and cardiovascular risk reduction.
Furthermore, its potent anti-atherogenic and lipid-lowering effects suggest a role in combination with standard cardiovascular therapies like statins. Investigating whether this compound can provide additional cardiovascular benefits on top of statin therapy in patients with diabetic dyslipidemia is a clinically relevant question. The concept of dual PPAR agonists (e.g., PPARα/γ) has been explored to simultaneously target dyslipidemia and hyperglycemia; while this compound is a selective PPARγ modulator, combining it with a selective PPARα agonist could be a powerful multi-target approach to treating the metabolic syndrome. nih.gov
Long-Term Efficacy and Safety Profile of this compound in Chronic Disease Models
The future therapeutic potential of this compound is being evaluated through its long-term efficacy and safety in preclinical models that mimic chronic human diseases. As a selective peroxisome proliferator-activated receptor gamma (PPARγ) modulator, this compound has been investigated for its potential benefits in metabolic and cardiovascular disorders. nih.govnih.gov
Initial research has focused on its effects in established animal models of obesity, diabetes, and atherosclerosis. These studies provide foundational data on the compound's sustained activity and preliminary safety indicators following prolonged administration.
One of the key areas of investigation has been the compound's efficacy in improving glucose and lipid metabolism. In a study utilizing genetically obese and diabetic ob/ob mice, daily administration of this compound for 13 days demonstrated significant antidiabetic effects. nih.gov The treatment led to a marked reduction in blood glucose and plasma insulin levels, suggesting an improvement in insulin sensitivity. nih.gov Furthermore, this compound normalized serum triglyceride levels and lowered non-esterified fatty acid (NEFA) levels. nih.gov
A notable finding from this short-term chronic model study was the effect of this compound on body weight. Unlike the comparator PPARγ agonist, rosiglitazone, which is associated with weight gain, this compound did not lead to an increase in body or white adipose tissue weight. nih.govnih.gov This suggests a potentially more favorable long-term safety profile concerning weight-related side effects.
The anti-atherosclerotic potential of this compound has also been a subject of preclinical investigation. In homozygous human apolipoprotein E2 knock-in (E2-KI) mice, a model for atherosclerosis, this compound was shown to reduce the development of atherosclerotic lesions. nih.govnih.gov This indicates a potential long-term benefit in cardiovascular disease.
Another study in a rat model of insulin resistance induced by a 48-hour lipid infusion further highlighted the compound's specific effects on hepatic insulin sensitivity. nih.gov Treatment with this compound improved insulin action and normalized glucose-induced insulin secretion. nih.gov
While these studies in chronic disease models provide promising initial efficacy data, comprehensive long-term safety and toxicology data for this compound are not extensively available in the public domain. The existing research points to a favorable profile in terms of adipogenesis and body weight, but further long-duration studies are necessary to fully characterize its long-term safety.
Detailed Research Findings in Preclinical Models
| Animal Model | Duration of Study | Key Efficacy Findings | Preliminary Safety Observations |
| ob/ob Mice | 13 days | - 52% decrease in blood glucose levels- 95% reduction in plasma insulin levels- 46% reduction in serum triglycerides- 55% reduction in serum NEFA levels nih.gov | - No increase in body weight- No increase in white adipose tissue weight nih.gov |
| E2-KI Mice | Not specified | - Decrease in atherosclerotic lesions nih.govnih.gov | - Information not available |
| Lipid-Infused Rats | 48 hours | - Normalized glucose-induced insulin secretion- Improved hepatic insulin sensitivity nih.gov | - Information not available |
Q & A
Q. Table 1: Key Pharmacological Data for this compound
| Parameter | Value | Assay Type | Reference |
|---|---|---|---|
| EC50 (PPARγ activation) | 8.83 nM | Reporter gene assay | |
| Selectivity (vs. PPARα) | >100-fold | Competitive binding assay |
How should researchers formulate hypothesis-driven questions for studying this compound's antidiabetic effects?
Answer:
Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) :
- Example Hypothesis : "this compound improves insulin sensitivity via PPARγ-mediated upregulation of GLUT4 in skeletal muscle."
- Methodology :
- Use in vitro models (C2C12 myotubes) to measure GLUT4 translocation.
- Validate with in vivo glucose tolerance tests (GTT) in diabetic rodent models.
- Data Contradiction Analysis : If results conflict (e.g., no GLUT4 change in muscle but improved GTT), explore alternative pathways (e.g., hepatic PPARγ effects) .
Advanced Research Questions
How can researchers resolve contradictions between in vitro and in vivo data for this compound?
Answer:
- Step 1 : Identify confounding variables (e.g., pharmacokinetics, tissue-specific PPARγ expression) .
- Step 2 : Use triangulation : Combine transcriptomics (RNA-seq of target tissues), metabolomics (plasma glucose/FFA levels), and histopathology (adipocyte morphology) .
- Example : If in vitro data show PPARγ activation but in vivo results lack efficacy, assess bioavailability via LC-MS quantification of this compound in plasma/tissues .
What statistical methods are recommended for analyzing dose-response relationships in this compound studies?
Answer:
- Non-linear regression : Fit sigmoidal curves (e.g., Hill equation) to EC50/IC50 data .
- Software : Use GraphPad Prism or R packages (e.g.,
drc). - Validation : Apply bootstrapping to estimate confidence intervals for EC50 values .
- Common Pitfall : Avoid overfitting by limiting model complexity (e.g., fix Hill slope to 1 unless justified) .
How to optimize experimental models for studying this compound's antiatherogenic effects?
Answer:
- Model Selection :
- Basic : THP-1 macrophages + oxidized LDL uptake assays .
- Advanced : ApoE⁻/⁻ mice fed a high-fat diet, with aortic plaque quantification via Oil Red O staining.
- Data Quality Control :
- Ensure blinding in histopathological analysis to reduce bias.
- Use littermate controls to minimize genetic variability .
Methodological Guidelines
- Literature Review : Systematically map PPARγ-related pathways using tools like STRING or KEGG, citing primary studies (e.g., PPARγ in foam cell formation) .
- Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for reporting animal experiments .
- Data Reproducibility : Archive raw data (e.g., microscopy images, flow cytometry files) in FAIR-compliant repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
